molecular formula C8H12ClNO3S B13494409 5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride

5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride

Cat. No.: B13494409
M. Wt: 237.70 g/mol
InChI Key: FEOYKNOASMPQKJ-UHFFFAOYSA-N
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Description

5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride is a compound that features a furan ring substituted with a sulfanyl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromomethylfuran-2-carboxylic acid with 2-aminoethanethiol under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and aminoethyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The furan ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride is unique due to the presence of both sulfanyl and aminoethyl groups on the furan ring

Properties

Molecular Formula

C8H12ClNO3S

Molecular Weight

237.70 g/mol

IUPAC Name

5-(2-aminoethylsulfanylmethyl)furan-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11NO3S.ClH/c9-3-4-13-5-6-1-2-7(12-6)8(10)11;/h1-2H,3-5,9H2,(H,10,11);1H

InChI Key

FEOYKNOASMPQKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CSCCN.Cl

Origin of Product

United States

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